molecular formula C10H20N2O B7931736 N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide

N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide

Cat. No.: B7931736
M. Wt: 184.28 g/mol
InChI Key: SUDXAYWTQPZJHQ-UHFFFAOYSA-N
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Description

N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide is a synthetic organic compound with the molecular formula C10H20N2O It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide typically involves the reaction of pyrrolidine with isopropylamine and acetic anhydride. The process can be summarized as follows:

    Formation of the Intermediate: Pyrrolidine reacts with isopropylamine to form an intermediate compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions of temperature and pressure to maximize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and acetamide group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-Ethyl-N-pyrrolidin-3-ylmethyl-acetamide: Similar structure but with an ethyl group instead of an isopropyl group.

    N-Isopropyl-N-pyrrolidin-2-ylmethyl-acetamide: Similar structure but with a different position of the pyrrolidine ring.

Uniqueness

N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-propan-2-yl-N-(pyrrolidin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)12(9(3)13)7-10-4-5-11-6-10/h8,10-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDXAYWTQPZJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCNC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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